4-(Methylamino)quinazoline-2-thiol

Vue d'ensemble

Description

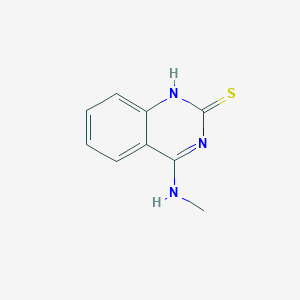

4-(Methylamino)quinazoline-2-thiol is a heterocyclic compound with the molecular formula C9H9N3S. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a quinazoline core substituted with a methylamino group at the 4-position and a thiol group at the 2-position, making it a valuable scaffold for drug development and other scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)quinazoline-2-thiol typically involves the functionalization of aniline followed by the construction of the heterocyclic ring. One common method includes the use of 2-aminobenzylamine as a starting material . The process involves the following steps:

Functionalization of Aniline: The aniline derivative is functionalized to introduce the necessary substituents.

Cyclization: The functionalized aniline undergoes cyclization to form the quinazoline ring.

Thiol Introduction: The thiol group is introduced at the 2-position through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methylamino)quinazoline-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the quinazoline ring or the substituents.

Substitution: The methylamino and thiol groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Quinazoline derivatives, including 4-(Methylamino)quinazoline-2-thiol, have shown promising results in cancer research:

- Tyrosine Kinase Inhibition : Quinazoline compounds are known to inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. For instance, compounds like gefitinib and lapatinib have been developed from the quinazoline scaffold and are used in treating non-small cell lung cancer (NSCLC) and breast cancer . The modification of the quinazoline structure can lead to enhanced binding affinity and selectivity for these targets.

- Cell Line Studies : Recent studies have demonstrated that quinazoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, this compound was evaluated against prostate (DU145) and pancreatic (Miapaca2) cancer cell lines, showing increased cytotoxicity compared to parent compounds like gefitinib .

- Mechanisms of Action : The anticancer activity of these compounds often involves the inhibition of tubulin polymerization, which is crucial for mitosis. Compounds derived from the quinazoline scaffold have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are also noteworthy:

- Broad-Spectrum Activity : Research indicates that quinazoline compounds possess antibacterial and antifungal activities. The presence of a thiol group in this compound may enhance its interaction with microbial enzymes or cellular components, leading to increased efficacy against infections .

- Hybrid Compounds : The development of hybrid molecules combining quinazolines with other pharmacophores has resulted in compounds with enhanced antimicrobial properties. These hybrids can target multiple pathways within microbial cells, potentially reducing resistance development .

Other Therapeutic Applications

In addition to anticancer and antimicrobial activities, this compound has potential applications in other therapeutic areas:

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives exhibit anti-inflammatory properties by inhibiting inflammatory mediators and pathways involved in chronic inflammation .

- Anticonvulsant Activity : Quinazolines have been studied for their anticonvulsant effects, which could be relevant for developing treatments for epilepsy or other seizure disorders .

Case Studies and Research Findings

Recent research highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of quinazoline derivatives:

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Antiproliferative | DU145, Miapaca2 | |

| Gefitinib | EGFR Inhibitor | NSCLC | |

| Lapatinib | Dual EGFR/HER2 Inhibitor | Breast Cancer | |

| Hybrid Compound | Antimicrobial | Various Microbes |

These findings underscore the potential for further exploration into the therapeutic applications of this compound.

Mécanisme D'action

The mechanism of action of 4-(Methylamino)quinazoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or antimicrobial activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazoline: The parent compound with a similar core structure but without the methylamino and thiol substituents.

4-Aminoquinazoline: Similar structure with an amino group instead of a methylamino group.

2-Mercaptoquinazoline: Similar structure with a thiol group at the 2-position but different substituents at other positions

Uniqueness

4-(Methylamino)quinazoline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and thiol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Activité Biologique

4-(Methylamino)quinazoline-2-thiol is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a quinazoline core with a methylamino and thiol functional group. The biological activity of this compound encompasses anticancer, antimicrobial, anti-inflammatory, and analgesic properties.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer activity. These compounds often act as inhibitors of key signaling pathways involved in cancer progression, particularly through their interaction with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR).

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (nM) | Target Receptor | Cell Line Tested |

|---|---|---|---|

| This compound | 0.91 | EGFR | MCF-7 |

| 6-Aryl-semicarbazone-4-anilino-quinazoline | 0.07 | EGFR | HepG2 |

| 2-Aryl-4-Substituted Quinazoline Derivatives | 46.1 | EGFR | MDA-MB-231 |

The data shows that modifications to the quinazoline structure can enhance its potency against various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies reveal that this compound can inhibit the growth of several bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | <1 µg/mL |

These findings suggest that the thiol group in the compound may play a crucial role in its antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, quinazoline derivatives have been noted for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes involved in critical cellular pathways. The presence of the thiol group enhances its reactivity and capacity to form covalent bonds with target proteins.

Case Studies

A notable study by Zhang et al. (2021) demonstrated the efficacy of various quinazoline derivatives against multiple cancer cell lines, highlighting the potential of compounds like this compound in targeted cancer therapy. The study employed both in vitro and in vivo models to assess the therapeutic potential and toxicity profiles of these compounds.

Propriétés

IUPAC Name |

4-(methylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPDAYQNHFAZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=S)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.